![molecular formula C11H8BrNO3 B1460871 methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 220407-33-0](/img/structure/B1460871.png)
methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound with the molecular weight of 268.11 . Its IUPAC name is methyl 2-(6-bromo-1H-indol-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is 1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a solid compound . It has a molecular weight of 268.11 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Reactions and Derivatives
- Reaction with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a derivative of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, undergoes conversion into various esters upon reaction with N-bromosuccinimide. This demonstrates its potential in synthesizing different chemical compounds through bromination processes (Irikawa et al., 1989).
Natural Product Synthesis
- Derivation from Marine Sponges : Brominated tryptophan derivatives, closely related to methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, have been isolated from Thorectandra and Smenospongia sponges. These compounds, including variants of bromoindole and indole carboxylic acid methyl ester, showcase the role of such molecules in marine natural product chemistry (Segraves & Crews, 2005).
Structural and Spectral Studies
- Crystal Structure and Vibrational Analysis : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a structurally similar compound, has been synthesized and analyzed, providing insights into the molecular structure of related bromoindole derivatives. This points to the significance of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate and its analogs in molecular and structural chemistry (Luo et al., 2019).
Biological Activity
- Antimicrobial and Enzymatic Activity : Compounds structurally akin to methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate have been evaluated for their antimicrobial properties, showcasing their potential in therapeutic applications. This suggests possible biological roles for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate derivatives in combating microbial infections (Attaby et al., 2007).
Safety and Hazards
Future Directions
Indole derivatives, including methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRZAUAXGCWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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